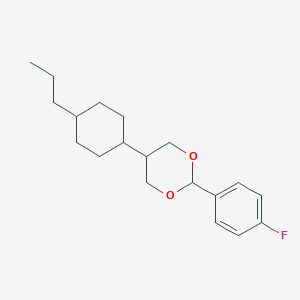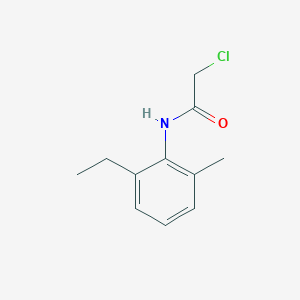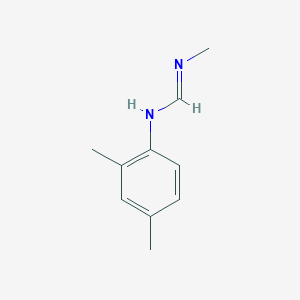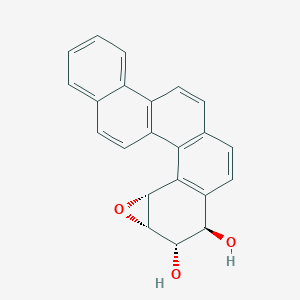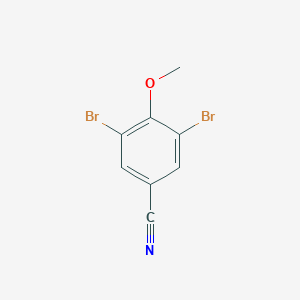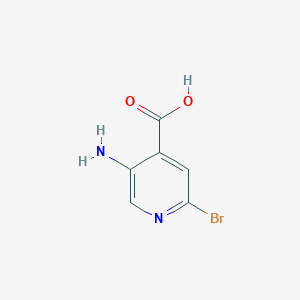
N-Dodecyl-N-methylmonoazonium 15-crown
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Dodecyl-N-methylmonoazonium 15-crown (DMC-15) is a cationic surfactant that is widely used in scientific research due to its unique properties. It is a quaternary ammonium compound that contains a 15-crown ether ring, which gives it the ability to selectively bind to certain ions and molecules. DMC-15 is commonly used in biochemical and physiological studies due to its ability to disrupt biological membranes and interact with proteins.
Mécanisme D'action
N-Dodecyl-N-methylmonoazonium 15-crown disrupts biological membranes by interacting with the hydrophobic regions of the lipid bilayer. The 15-crown ether ring of N-Dodecyl-N-methylmonoazonium 15-crown selectively binds to certain ions and molecules, which can lead to changes in membrane permeability and ion transport. N-Dodecyl-N-methylmonoazonium 15-crown can also interact with proteins, leading to changes in protein conformation and activity.
Effets Biochimiques Et Physiologiques
N-Dodecyl-N-methylmonoazonium 15-crown has been shown to have a wide range of biochemical and physiological effects. It can disrupt biological membranes, leading to changes in membrane permeability and ion transport. N-Dodecyl-N-methylmonoazonium 15-crown can also interact with proteins, leading to changes in protein conformation and activity. These effects can be used to study the function of biological membranes and proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-Dodecyl-N-methylmonoazonium 15-crown is its ability to selectively bind to certain ions and molecules. This allows researchers to study the effects of specific ions and molecules on biological membranes and proteins. N-Dodecyl-N-methylmonoazonium 15-crown is also relatively easy to synthesize and can be easily scaled up for industrial production.
One limitation of N-Dodecyl-N-methylmonoazonium 15-crown is its potential toxicity. It can disrupt biological membranes and interact with proteins, which can lead to changes in cellular function. Careful consideration should be given to the concentration of N-Dodecyl-N-methylmonoazonium 15-crown used in experiments to minimize potential toxicity.
Orientations Futures
There are many potential future directions for the use of N-Dodecyl-N-methylmonoazonium 15-crown in scientific research. One area of interest is the use of N-Dodecyl-N-methylmonoazonium 15-crown in drug delivery systems. The selective binding properties of N-Dodecyl-N-methylmonoazonium 15-crown could be used to target specific cells or tissues for drug delivery.
Another area of interest is the use of N-Dodecyl-N-methylmonoazonium 15-crown in the development of new materials. The ability of N-Dodecyl-N-methylmonoazonium 15-crown to disrupt biological membranes and interact with proteins could be used to create new materials with unique properties.
Conclusion
N-Dodecyl-N-methylmonoazonium 15-crown is a cationic surfactant that has a wide range of applications in scientific research. It is commonly used in biochemical and physiological studies due to its ability to disrupt biological membranes and interact with proteins. N-Dodecyl-N-methylmonoazonium 15-crown has many advantages, including its ability to selectively bind to certain ions and molecules, and its ease of synthesis. However, its potential toxicity should be carefully considered in experiments. There are many potential future directions for the use of N-Dodecyl-N-methylmonoazonium 15-crown in drug delivery systems and the development of new materials.
Méthodes De Synthèse
N-Dodecyl-N-methylmonoazonium 15-crown can be synthesized through a simple two-step process. First, dodecylamine is reacted with methyl iodide to form N-dodecyl-N-methylamine. This intermediate is then reacted with 4,7,13,16,21-pentaoxahexacosan-1-ol to form N-Dodecyl-N-methylmonoazonium 15-crown. The synthesis process is relatively simple and can be easily scaled up for industrial production.
Applications De Recherche Scientifique
N-Dodecyl-N-methylmonoazonium 15-crown has a wide range of applications in scientific research. It is commonly used as a surfactant in biochemical and physiological studies due to its ability to solubilize biological membranes and proteins. N-Dodecyl-N-methylmonoazonium 15-crown has been used in studies of membrane proteins, including ion channels and transporters. It has also been used in studies of protein-protein interactions and enzyme kinetics.
Propriétés
Numéro CAS |
129117-49-3 |
|---|---|
Nom du produit |
N-Dodecyl-N-methylmonoazonium 15-crown |
Formule moléculaire |
C23H48BrNO4 |
Poids moléculaire |
482.5 g/mol |
Nom IUPAC |
13-dodecyl-13-methyl-1,4,7,10-tetraoxa-13-azoniacyclopentadecane;bromide |
InChI |
InChI=1S/C23H48NO4.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-24(2)14-16-25-18-20-27-22-23-28-21-19-26-17-15-24;/h3-23H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
DUHBLGCXLOJNDU-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCC[N+]1(CCOCCOCCOCCOCC1)C.[Br-] |
SMILES canonique |
CCCCCCCCCCCC[N+]1(CCOCCOCCOCCOCC1)C.[Br-] |
Synonymes |
N-dodecyl-N-methylmonoazonium 15-crown N-dodecyl-N-methylmonoazonium 15-crown-5-bromide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



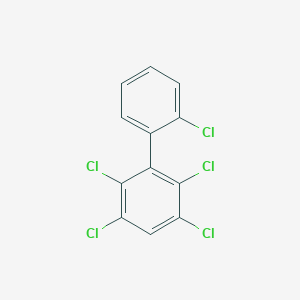
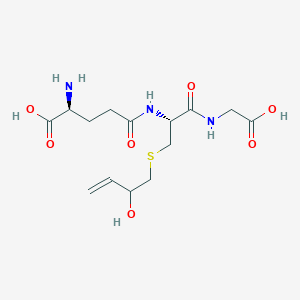
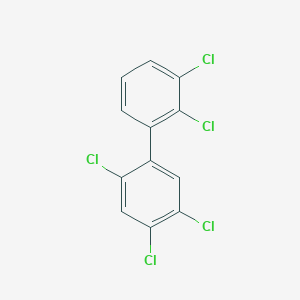
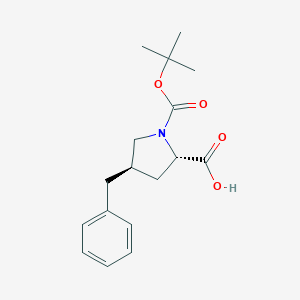
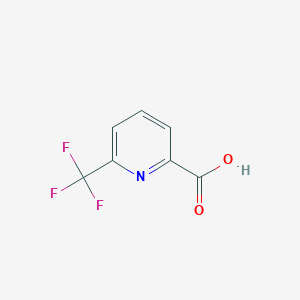
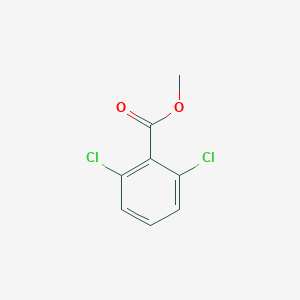
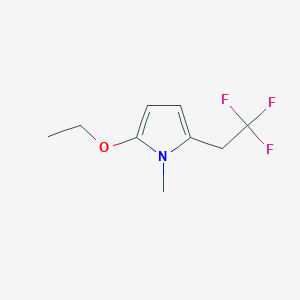
![1,3-Dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B164892.png)
